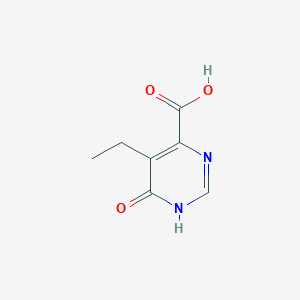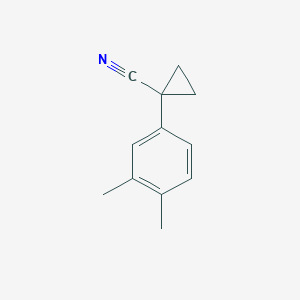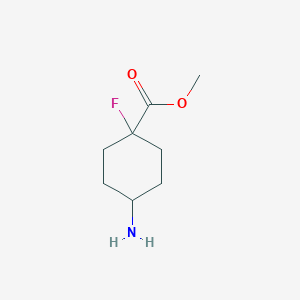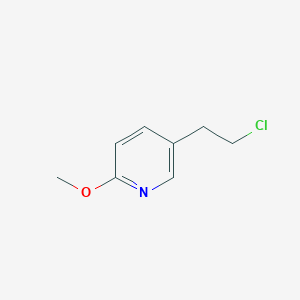
2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile is an organic compound with the molecular formula C10H12N2 It is a bicyclic structure that includes an indene core with an amino group and a nitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with an amine and a nitrile source. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3a,7a-dimethyl-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile
- 1H-Indene, 3a,4,7,7a-tetrahydro-
Uniqueness
2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2-amino-3a,4,7,7a-tetrahydro-3H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H12N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-2,7-8H,3-5,12H2 |
Clave InChI |
FBPPGJDLVCUCRN-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2C1CC(=C2C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)
![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)




